REACTION_CXSMILES
|
C(N1C2C=CC(C)=CC=2C2CN(C)CCC1=2)#C.Br[C:19]1[CH:28]=[CH:27][C:22]([C:23]([NH:25][CH3:26])=[O:24])=[C:21]([F:29])[CH:20]=1.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>O>[F:29][C:21]1[CH:20]=[CH:19][CH:28]=[CH:27][C:22]=1[C:23]([NH:25][CH3:26])=[O:24] |f:2.3|
|
Name
|
5-ethynyl-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
C(#C)N1C2=C(C=3C=C(C=CC13)C)CN(CC2)C
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)NC)C=C1)F
|
Name
|
( II )
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
3H2O (945 mg, 3.0 mmol) were added to a reaction vessel
|
Type
|
CUSTOM
|
Details
|
After completion of reaction (as monitored by TLC & LCMS)
|
Type
|
EXTRACTION
|
Details
|
the compound extracted with EtOAc (3×60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |